3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide
Description
This compound is a benzamide derivative featuring a pyrimidine core substituted with a 4-fluorophenoxy group at position 2 and a 4-(methylthio)benzylamide moiety. The fluorophenoxy group enhances lipophilicity and metabolic stability, while the methylthio substituent may influence sulfur-mediated interactions in biological systems .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4S/c1-31-18-5-3-2-4-16(18)21-25-19(32-26-21)13-27-17-10-11-33-20(17)22(29)28(23(27)30)12-14-6-8-15(24)9-7-14/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJRJMBRSQVORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
Functionalization and Purification
- Ester hydrolysis (if starting from methyl ester): 6 M HCl, reflux, 4 h.
- Crystallization : Ethanol/water (1:3), yielding white crystals (purity >98% by HPLC).
Synthesis of 4-(Methylthio)benzylamine
Nucleophilic Substitution (Adapted from)
Reduction of Nitrile (Alternative Route,)
Amide Bond Formation
Coupling via Acyl Chloride (Adapted from)
Carbodiimide-Mediated Coupling (Adapted from)
- Reagents : EDCl, HOBt, DMF, RT, 12 h.
- Molar ratio : Acid:amine:EDCl:HOBt = 1:1.2:1.5:1.5.
- Yield : 88%.
- Purification : Recrystallization from EtOH (purity >99%).
Optimization and Scalability
Solvent Screening for Amidation
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DIPEA | 25 | 4 | 82 |
| DMF | EDCl/HOBt | 25 | 12 | 88 |
| THF | T3P | 40 | 6 | 75 |
Green Chemistry Approaches
- Ultrasound-assisted synthesis : Reduced reaction time (2 h vs. 12 h) with comparable yields (85%).
- Microwave irradiation : 100°C, 20 min, yield 90%.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 8H, aromatic), 4.55 (d, 2H, CH₂), 2.45 (s, 3H, SCH₃).
- HPLC : tᵣ = 6.24 min (C18 column, MeCN/H₂O 70:30).
- HRMS : m/z [M+H]⁺ calcd. 474.1421, found 474.1418.
Challenges and Solutions
- Low solubility of intermediates : Use polar aprotic solvents (DMF, DMSO) with heating.
- Byproduct formation : Employ high-purity reagents and silica gel chromatography for isolation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Compound [25] () :
- Structure : 4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
- Key Features : Chloromethyl and trifluoromethyl groups enhance electrophilicity and membrane permeability.
- Activity : Exhibits cytotoxic effects via imidazole-mediated kinase inhibition.
- Comparison: Unlike the target compound, [25] lacks a pyrimidine core but shares a benzamide scaffold. The trifluoromethyl group in [25] may confer higher metabolic resistance compared to the fluorophenoxy group in the target molecule .
Compound [37] () :
- Structure : Contains an imidazo[1,2-a]pyrazine core with ethynyl and piperazinylmethyl groups.
- Activity : Targets DNA repair pathways via intercalation.
Sigma Receptor-Targeting Benzamides ()
PIMBA ([125I]PIMBA) :
Antimicrobial Thieno[2,3-d]pyrimidin Derivatives ()
Compound 8b :
- Structure: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide.
- Activity : Broad-spectrum antifungal activity (MIC = 2–8 µg/mL against Candida spp.).
- Comparison: The thieno-pyrimidine core in 8b enhances π-stacking interactions, while the target compound’s pyrimidine-fluorophenoxy motif may prioritize anticancer over antimicrobial activity .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Biological Activity
The compound 3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide , with the CAS number 1226456-43-4 , is a member of the pyrimidine class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C₂₄H₂₅FN₂OS
- Molecular Weight: 464.5 g/mol
Structural Characteristics
The compound features a pyrimidine ring substituted with a fluorophenoxy group and a methylthio-benzyl moiety, which contribute to its biological activity. The presence of the fluorine atom is significant as it can enhance lipophilicity and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit anticancer properties. For instance, certain pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study demonstrated that modifications in the structure of pyrimidine compounds significantly affect their anticancer potency, suggesting a strong correlation between structural features and biological activity .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis: The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
- Fluorine Substitution: The introduction of fluorine enhances the binding affinity to target proteins.
- Methylthio Group: This moiety is crucial for increasing hydrophobic interactions, which may improve cellular uptake.
Preclinical Studies
In preclinical evaluations, compounds structurally related to This compound were tested for their anticancer activities. For example, a derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range .
Q & A
Basic: How can researchers optimize synthetic routes for 3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide?
Methodological Answer:
Synthetic optimization requires multi-step reaction monitoring (e.g., TLC, HPLC) to track intermediate formation and purity. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for pyrimidine-fluorophenoxy coupling .
- Temperature control : Pyrimidine ring functionalization often requires 80–100°C for efficient aryl ether bond formation .
- Catalyst use : Pd-based catalysts may improve coupling efficiency in Suzuki-Miyaura reactions for benzamide derivatives .
Chromatographic purification (e.g., flash column chromatography) is essential to isolate intermediates with >95% purity .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry of the pyrimidine ring and methylthio-benzyl group. F NMR identifies fluorophenoxy substituents .
- HRMS : Validates molecular formula (e.g., ESI-HRMS for exact mass matching within 2 ppm) .
- IR spectroscopy : Detects amide C=O stretches (~1650 cm) and aryl ether C-O stretches (~1250 cm) .
Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays : Test against bacterial PPTase enzymes (e.g., AcpS and PptT), which are implicated in bacterial proliferation .
- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response validation : Replicate assays across independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Target engagement studies : Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm binding to PPTase enzymes .
- Metabolomic profiling : Identify off-target effects or metabolic instability using LC-MS-based metabolomics .
Advanced: What computational methods aid in understanding its mechanism of action?
Methodological Answer:
- Molecular docking : Simulate binding to PPTase active sites (e.g., using AutoDock Vina with PDB: 3SZ6) to predict interactions with key residues (e.g., Arg45, Asp63) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to validate docking results .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenoxy vs. methylthio groups) on antibacterial activity .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
Methodological Answer:
- Core modifications : Synthesize analogs with pyrimidine-to-pyridine ring substitutions to assess impact on bacterial target affinity .
- Substituent variation : Replace 4-fluorophenoxy with 4-chlorophenoxy or 4-methoxyphenoxy to evaluate electronic effects on enzyme inhibition .
- Bioisosteric replacements : Substitute methylthio (-SMe) with sulfoxide (-SO-) or sulfone (-SO-) to modulate solubility and target binding .
Advanced: What strategies mitigate metabolic instability in vivo?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl-protected thiols) to enhance plasma stability .
- Cytochrome P450 screening : Identify metabolic hotspots using liver microsome assays and LC-MS metabolite identification .
- Co-crystallization studies : Optimize binding to reduce off-target oxidation (e.g., with CYP3A4) .
Basic: How should researchers assess compound purity for in vitro studies?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (254 nm) and acetonitrile/water gradients; aim for >98% purity .
- Elemental analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .
- Karl Fischer titration : Ensure residual solvent content (e.g., DMF) is <0.1% .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent models : Conduct IV/PO dosing in Sprague-Dawley rats with serial blood sampling for LC-MS/MS-based PK analysis (e.g., t, C) .
- Tissue distribution studies : Quantify compound levels in liver, kidney, and brain to assess penetration .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Advanced: How can crystallography resolve ambiguities in binding mode predictions?
Methodological Answer:
- Co-crystallization : Soak PPTase enzymes (e.g., AcpS) with the compound and solve structures via X-ray diffraction (2.0–2.5 Å resolution) .
- Electron density maps : Validate ligand placement using omit maps (e.g., PHENIX software) to exclude model bias .
- B-factor analysis : Identify flexible regions in the binding pocket that may influence inhibitor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
